![molecular formula C19H13F2N5O2 B2914430 7-((2,5-difluorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396809-54-3](/img/structure/B2914430.png)

7-((2,5-difluorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

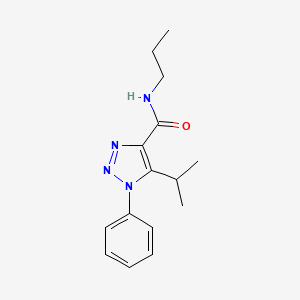

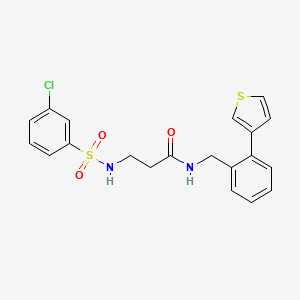

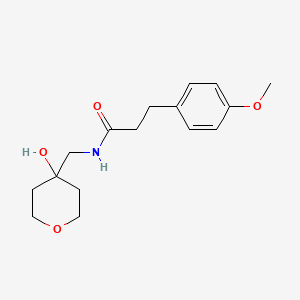

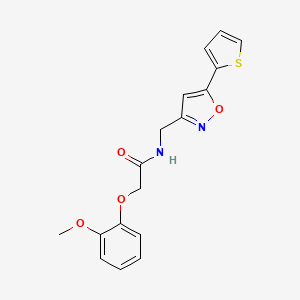

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are examples of compounds that have a similar structure . These compounds have been synthesized as novel CDK2 inhibitors, which are appealing targets for cancer treatment .

Synthesis Analysis

The synthesis of similar compounds involves scaffold hopping and computer-aided drug design . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .Molecular Structure Analysis

The molecular structure of these compounds is complex and includes various functional groups . The exact structure of the compound you mentioned might differ, and without specific information, it’s difficult to provide an accurate analysis.Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and can vary depending on the specific structure of the compound .Mechanism of Action

7-((2,5-difluorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione inhibits the activity of various kinases involved in cancer cell proliferation by binding to the ATP-binding site of these enzymes. This leads to the inhibition of their activity, leading to the inhibition of cancer cell proliferation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway, leading to the death of cancer cells.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various kinases involved in cancer cell proliferation, leading to the inhibition of cancer cell growth. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to inhibit the growth of cancer cells in animal models, making it a promising candidate for the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

7-((2,5-difluorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. This compound has also been extensively studied, with a large body of literature available on its potential therapeutic applications. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. In addition, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are a number of future directions for research on 7-((2,5-difluorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. One area of research is the optimization of its synthesis to improve the yield and reduce the cost of production. Another area of research is the elucidation of its mechanism of action, which could lead to the development of more effective anticancer drugs. In addition, further research is needed to determine the safety and efficacy of this compound in humans, and clinical trials are needed to evaluate its potential as a new anticancer drug.

Synthesis Methods

The synthesis of 7-((2,5-difluorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the reaction of 2,5-difluorobenzylamine with 3-phenyluracil in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields this compound in good yield and purity. The synthesis of this compound has been optimized to improve the yield and reduce the cost of production.

Scientific Research Applications

7-((2,5-difluorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of various kinases involved in cancer cell proliferation, including EGFR, VEGFR, and PDGFR. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to inhibit the growth of cancer cells in animal models, making it a promising candidate for the development of new anticancer drugs.

Safety and Hazards

properties

IUPAC Name |

2-[(2,5-difluorophenyl)methylamino]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N5O2/c20-12-6-7-15(21)11(8-12)9-22-18-23-10-14-16(24-18)25-19(28)26(17(14)27)13-4-2-1-3-5-13/h1-8,10H,9H2,(H2,22,23,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYOAWHHJUUDDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2914349.png)

![4-[Benzyl(methyl)amino]oxolan-3-ol](/img/structure/B2914358.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2914361.png)

![(2R,3R)-3-Bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2914367.png)

![3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2914368.png)